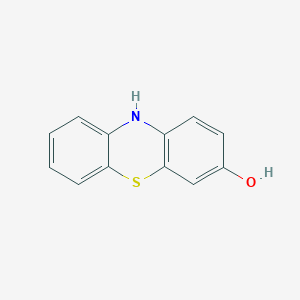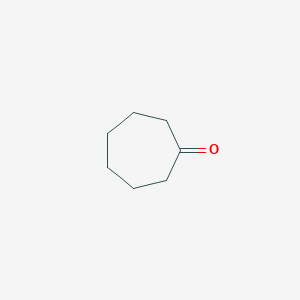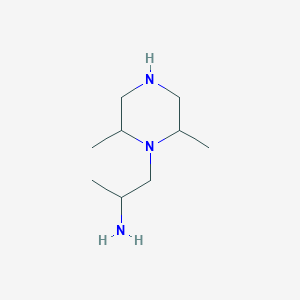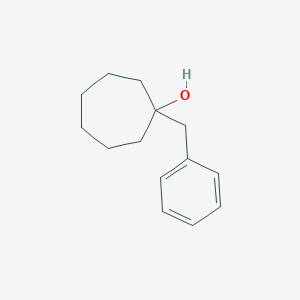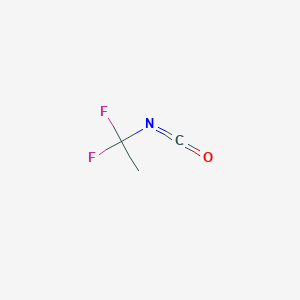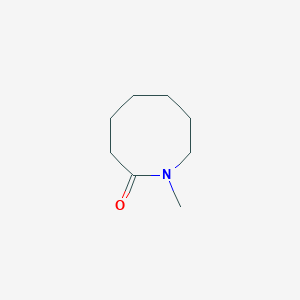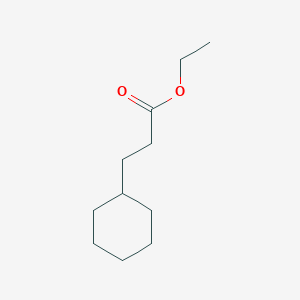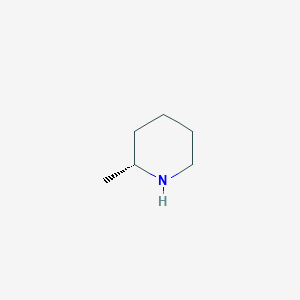![molecular formula C8H13NO B156942 4-Acetyl-1-azabicyclo[2.2.1]heptane CAS No. 126344-06-7](/img/structure/B156942.png)
4-Acetyl-1-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1-azabicyclo[2.2.1]heptane, also known as tropinone, is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. It is a white crystalline solid that is soluble in water and has a melting point of 82-83°C.
Mécanisme D'action
The mechanism of action of 4-Acetyl-1-azabicyclo[2.2.1]heptane is not well understood, but it is believed to act as a competitive inhibitor of acetylcholine at muscarinic receptors. This results in a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system.
Effets Biochimiques Et Physiologiques
Tropinone has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to increase heart rate, blood pressure, and respiratory rate, as well as cause dilation of the pupils and dryness of the mouth.
Avantages Et Limitations Des Expériences En Laboratoire
Tropinone is a useful precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established and relatively simple, making it a popular choice for lab experiments. However, 4-Acetyl-1-azabicyclo[2.2.1]heptane is highly reactive and unstable, making it difficult to handle and store.
Orientations Futures
There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including:
1. The development of new synthesis methods that are more efficient and environmentally friendly.
2. The study of the biological activity of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its potential use in the treatment of various diseases.
3. The exploration of the structure-activity relationship of 4-Acetyl-1-azabicyclo[2.2.1]heptane and its derivatives.
4. The investigation of the potential use of 4-Acetyl-1-azabicyclo[2.2.1]heptane in the production of new organic compounds with novel biological activities.
Conclusion:
In conclusion, 4-Acetyl-1-azabicyclo[2.2.1]heptane is a bicyclic organic compound that is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. Its synthesis method is well established, and it has been extensively studied for its potential applications in the pharmaceutical industry. Tropinone has a range of biochemical and physiological effects and exhibits a variety of biological activities. There are several future directions for research on 4-Acetyl-1-azabicyclo[2.2.1]heptane, including the development of new synthesis methods and the investigation of its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Tropinone has been extensively studied for its potential applications in the synthesis of various pharmaceuticals, including atropine, scopolamine, and cocaine. It is also used in the production of other organic compounds, such as insecticides and herbicides. Tropinone has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Propriétés
Numéro CAS |
126344-06-7 |
|---|---|
Nom du produit |
4-Acetyl-1-azabicyclo[2.2.1]heptane |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 |
Clé InChI |
VVHIDANWMHPNPG-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCN(C1)CC2 |
SMILES canonique |
CC(=O)C12CCN(C1)CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


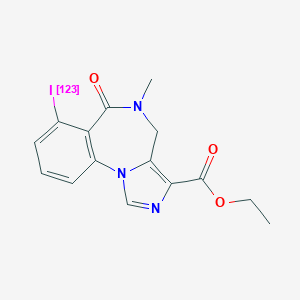
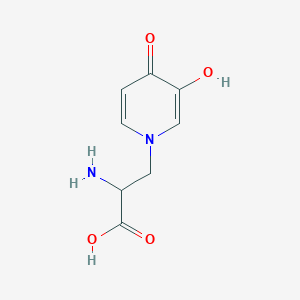

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
